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Abstract
1-Methyl-1H-indazole-4-carbaldehyde is a pivotal heterocyclic building block in contemporary

medicinal chemistry and organic synthesis. Its unique structural framework, featuring a

methylated indazole core functionalized with a reactive aldehyde group, makes it an essential

intermediate for the development of complex bioactive molecules, including those with potential

anti-inflammatory and anticancer properties.[1][2] A profound understanding of its molecular

architecture and conformational dynamics is paramount for predicting its reactivity, designing

structure-activity relationship (SAR) studies, and optimizing its application in drug discovery.

This guide provides a comprehensive analysis of its structure, conformational preferences,

spectroscopic signature, and key experimental methodologies, tailored for researchers,

scientists, and drug development professionals.

Foundational Molecular Structure Analysis
The structure of 1-Methyl-1H-indazole-4-carbaldehyde is defined by a bicyclic heteroaromatic

system where a benzene ring is fused to a pyrazole ring.[3][4] This fusion creates a stable 10

π-electron aromatic system, which is a common scaffold in pharmacologically active

compounds.[4][5]
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Key Structural Features:

Indazole Core: The parent indazole ring system can exist in different tautomeric forms.

However, the presence of a methyl group on the N1 nitrogen atom definitively fixes the

molecule as the 1H-tautomer. This is the energetically more stable form compared to the 2H-

tautomer and this alkylation prevents the annular tautomerism observed in unsubstituted

indazole.[3][5]

Substituent Placement:

N1-Methyl Group: The methyl group at the N1 position not only resolves tautomerism but

also introduces a lipophilic character and a steric footprint that can influence

intermolecular interactions.

C4-Carbaldehyde Group: The aldehyde (formyl) group at the C4 position is the primary

site of reactivity. As an electron-withdrawing group, it influences the electronic properties of

the indazole ring system. Its reactivity is central to its utility, allowing it to participate in

reactions like condensation, nucleophilic addition, and reductive amination to build more

complex molecular architectures.[1]

Caption: Molecular structure of 1-Methyl-1H-indazole-4-carbaldehyde.

Conformational Dynamics of the Carbaldehyde
Group
The primary conformational flexibility in 1-Methyl-1H-indazole-4-carbaldehyde arises from the

rotation around the single bond connecting the C4 carbon of the indazole ring and the carbonyl

carbon of the aldehyde group. This rotation dictates the spatial orientation of the aldehyde's

oxygen and hydrogen atoms relative to the bicyclic core.

Two planar conformers, designated as syn and anti, are typically considered the most stable

due to the maximization of π-conjugation between the aldehyde and the aromatic ring.

Syn Conformer: The carbonyl oxygen is oriented towards the C5 position of the indazole

ring.
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Anti Conformer: The carbonyl oxygen is oriented towards the C3a-N2 side of the indazole

ring.

While no definitive crystal structure for this specific isomer is publicly available, steric hindrance

is minimal in both conformations. The preference for one conformer over the other is likely

governed by subtle electronic effects, such as dipole-dipole interactions. Computational

studies, particularly using Density Functional Theory (DFT), are powerful tools for determining

the ground-state geometry and the relative energy barriers between such conformers.[6][7]

Studies on related substituted indazoles have confirmed that substituents adopt preferred

torsion angles relative to the ring.[6]

Rotational Conformations of the C4-Aldehyde Group

Syn Conformer

Anti Conformer

Indazole-C(H)=O (O towards C5)

Indazole-C(H)=O (O away from C5)

Rotation around
C4-C(HO) bond

Click to download full resolution via product page

Caption: Conformational isomerism around the C4-CHO bond.

Spectroscopic Profile for Structural Verification
The unique structure of 1-Methyl-1H-indazole-4-carbaldehyde gives rise to a distinct

spectroscopic fingerprint, which is essential for its identification and quality control. The

following table summarizes the expected data based on the analysis of structurally similar

compounds.[8][9]
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Spectroscopic

Technique
Feature

Expected Chemical

Shift / Wavenumber
Rationale

¹H NMR
Aldehyde Proton

(CHO)
~10.0 ppm (singlet)

Highly deshielded

proton of the aldehyde

group.[9]

Aromatic Protons
~7.5 - 8.5 ppm

(multiplets)

Protons attached to

the aromatic indazole

core.

N-Methyl Protons (N-

CH₃)
~4.1 ppm (singlet)

Protons of the methyl

group attached to the

heterocyclic nitrogen.

[8]

¹³C NMR
Carbonyl Carbon

(C=O)
~185 - 190 ppm

Characteristic shift for

an aldehyde carbonyl

carbon.[9]

Aromatic Carbons ~110 - 145 ppm

Carbons of the fused

bicyclic aromatic

system.[9]

N-Methyl Carbon (N-

CH₃)
~35 - 40 ppm

Carbon of the N-

methyl group.

IR Spectroscopy Aldehyde C=O Stretch
1670 - 1700 cm⁻¹

(strong)

Strong, characteristic

absorption for a

conjugated aldehyde.

[9]

Aromatic C=C Stretch 1450 - 1600 cm⁻¹
Vibrations of the

aromatic ring system.

Mass Spectrometry

(EI)
Molecular Ion (M⁺) m/z = 160.06

Corresponds to the

molecular formula

C₉H₈N₂O.[2]

Experimental Methodologies
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Synthesis Protocol
Direct formylation of the indazole ring, particularly at the C4 position, can be challenging.[10] A

reliable synthesis often involves the functionalization of a pre-existing indazole precursor. A

common and effective strategy is the oxidation of the corresponding primary alcohol, (1-methyl-

1H-indazol-4-yl)methanol.

Protocol: Oxidation of (1-methyl-1H-indazol-4-yl)methanol using PCC

Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add

anhydrous dichloromethane (DCM).

Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the

DCM with stirring.

Substrate Addition: Dissolve (1-methyl-1H-indazol-4-yl)methanol (1.0 equivalent) in

anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a

pad of silica gel or Celite to remove the chromium salts.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

product by column chromatography on silica gel using an appropriate eluent system (e.g.,

hexane/ethyl acetate) to yield pure 1-Methyl-1H-indazole-4-carbaldehyde.
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Caption: Workflow for the synthesis of 1-Methyl-1H-indazole-4-carbaldehyde.

Structural Characterization Workflow
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A rigorous, multi-technique approach is required to unequivocally confirm the identity, purity,

and structure of the synthesized compound.

Synthesized Product

Purification

Column Chromatography
or Recrystallization

Primary Characterization

Melting Point TLC Analysis

Spectroscopic Confirmation

¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry

Definitive Structure (Optional)

Single-Crystal
X-ray Diffraction

Conformational
Analysis Needed

Verified Compound

Data Confirms Structure

Click to download full resolution via product page

Caption: Self-validating workflow for structural characterization.
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Conclusion
1-Methyl-1H-indazole-4-carbaldehyde is a structurally well-defined molecule whose utility in

synthetic chemistry is enhanced by the fixed N1-methyl tautomer and the reactive C4-aldehyde

group. Its conformation is dominated by the rotation of the aldehyde substituent relative to the

planar indazole core, a feature that can be critical for its interaction with biological targets. The

methodologies and data presented in this guide provide a robust framework for the synthesis,

characterization, and application of this important chemical intermediate, empowering

researchers to leverage its full potential in the design and development of novel chemical

entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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